Cas no 1807239-41-3 (Methyl 2-cyano-6-difluoromethoxy-3-nitrobenzoate)

Methyl 2-cyano-6-difluoromethoxy-3-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-cyano-6-difluoromethoxy-3-nitrobenzoate

-

- インチ: 1S/C10H6F2N2O5/c1-18-9(15)8-5(4-13)6(14(16)17)2-3-7(8)19-10(11)12/h2-3,10H,1H3

- InChIKey: YJCHCCCBVSYUSU-UHFFFAOYSA-N

- SMILES: FC(OC1C=CC(=C(C#N)C=1C(=O)OC)[N+](=O)[O-])F

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 8

- 重原子数量: 19

- 回転可能化学結合数: 4

- 複雑さ: 403

- トポロジー分子極性表面積: 105

- XLogP3: 2.2

Methyl 2-cyano-6-difluoromethoxy-3-nitrobenzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015010993-1g |

Methyl 2-cyano-6-difluoromethoxy-3-nitrobenzoate |

1807239-41-3 | 97% | 1g |

1,490.00 USD | 2021-06-21 |

Methyl 2-cyano-6-difluoromethoxy-3-nitrobenzoate 関連文献

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

Methyl 2-cyano-6-difluoromethoxy-3-nitrobenzoateに関する追加情報

Methyl 2-Cyano-6-Difluoromethoxy-3-Nitrobenzoate (CAS No. 1807239-41-3)

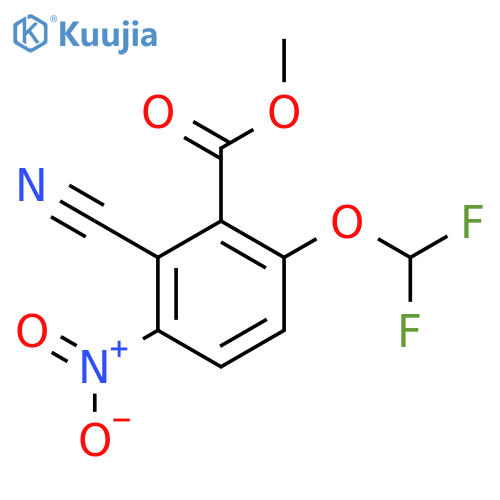

Methyl 2-cyano-6-difluoromethoxy-3-nitrobenzoate is a highly specialized organic compound with the CAS registry number 1807239-41-3. This compound is characterized by its complex structure, which includes a benzoate backbone substituted with a cyano group at position 2, a difluoromethoxy group at position 6, and a nitro group at position 3. These substituents contribute to the compound's unique chemical properties, making it a subject of interest in various fields of research, including pharmaceuticals, agrochemicals, and materials science.

The benzoate moiety serves as the central framework of the molecule, providing stability and facilitating further functionalization. The cyano group (-C≡N) at position 2 is known for its electron-withdrawing properties, which can influence the reactivity of the molecule in various chemical reactions. This group also plays a role in enhancing the solubility of the compound in polar solvents, making it more amenable to use in aqueous environments.

At position 6, the difluoromethoxy group (-OCHF₂) introduces additional electron-withdrawing effects due to the presence of fluorine atoms. Fluorine's high electronegativity enhances the overall polarity of the molecule and can improve its bioavailability when used in pharmaceutical applications. The presence of this group also contributes to the compound's stability under certain reaction conditions.

The nitro group (-NO₂) at position 3 is another electron-withdrawing substituent that significantly impacts the compound's electronic properties. Nitro groups are commonly used in organic synthesis to direct electrophilic substitution reactions and are often involved in generating reactive intermediates. In this compound, the nitro group may also contribute to its potential as a precursor for more complex molecules or as an intermediate in multi-step synthesis routes.

Recent studies have explored the synthesis and applications of methyl 2-cyano-6-difluoromethoxy-3-nitrobenzoate in various contexts. For instance, researchers have investigated its role as a building block for constructing bioactive molecules with potential anti-inflammatory or anticancer properties. The compound's ability to undergo nucleophilic aromatic substitution reactions has been highlighted in recent publications, demonstrating its versatility in organic synthesis.

In addition to its synthetic applications, methyl 2-cyano-6-difluoromethoxy-3-nitrobenzoate has shown promise in materials science. Its unique electronic properties make it a candidate for use in advanced materials such as organic semiconductors or sensors. Ongoing research is focused on optimizing its performance under different conditions and exploring its compatibility with existing material systems.

From an environmental perspective, understanding the fate and transport of methyl 2-cyano-6-difluoromethoxy-3-nitrobenzoate is crucial for assessing its potential impact on ecosystems. Recent studies have examined its degradation pathways under various environmental conditions, including photodegradation and microbial action. These findings are essential for developing strategies to minimize environmental risks associated with its use.

In conclusion, methyl 2-cyano-6-difluoromethoxy-3-nitrobenzoate (CAS No. 1807239-41-3) is a multifaceted compound with significant potential across diverse fields. Its unique structure and functional groups make it an invaluable tool in organic synthesis and materials development. As research continues to uncover new applications and optimize its properties, this compound is likely to play an increasingly important role in both academic and industrial settings.

1807239-41-3 (Methyl 2-cyano-6-difluoromethoxy-3-nitrobenzoate) Related Products

- 2059993-68-7(6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione)

- 2728725-56-0((S)-1-Methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride)

- 864940-39-6(methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate)

- 393837-50-8(2-(2,5-dioxopyrrolidin-1-yl)-N-2-(methylsulfanyl)-1,3-benzothiazol-6-ylacetamide)

- 380346-04-3(1-{4-(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)aminophenyl}ethan-1-one)

- 858763-09-4((Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate)

- 2024433-91-6(1-(thiolan-3-yl)-1H-1,2,3-triazol-4-amine)

- 2414909-94-5(RET V804M-IN-1)

- 1001080-74-5(2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene)

- 1261834-76-7(4-Methoxy-2-(2,4,5-trichlorophenyl)-6-(trifluoromethyl)pyridine)